N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and both chloro and fluoro substituents on aromatic rings.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-chloro-2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions to form the piperidine derivative. This intermediate is then reacted with 4-fluorobenzyl methanesulfonate to introduce the methanesulfonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide: Lacks the methanesulfonyl and fluoro groups, resulting in different chemical properties and applications.
N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)methanesulfonylpiperidine-4-carboxamide: Contains a methyl group instead of a fluoro group, leading to variations in reactivity and biological activity.
This compound’s unique combination of functional groups and substituents makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C20H22ClFN2O4S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-19-7-4-16(21)12-18(19)23-20(25)15-8-10-24(11-9-15)29(26,27)13-14-2-5-17(22)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
IXDSRDIDKSVJNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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